molecular formula C14H17N3O B1416676 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 929338-71-6

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No. B1416676
M. Wt: 243.3 g/mol
InChI Key: WQFWBCAIFGIAMB-UHFFFAOYSA-N
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Description

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.31 . The compound is part of the oxadiazole class of heterocyclic compounds, which are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The InChI code for 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is 1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 . This indicates the presence of a cyclohexyl group attached to the 5-position of the 1,2,4-oxadiazole ring, and an aniline group attached to the 3-position.

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Compounds

The 1,3,4-oxadiazole core, closely related to the chemical structure of interest, has been extensively studied for its versatility in medicinal chemistry. This five-membered heterocyclic ring is recognized for its significant role in the development of novel therapeutic agents. The oxadiazole ring, by virtue of its unique structure, facilitates effective binding with various enzymes and receptors in biological systems, enabling a wide range of bioactivities. This has made 1,3,4-oxadiazole derivatives a focal point of research for scientists aiming to develop compounds with high therapeutic potency for treating various ailments (Verma et al., 2019; Sharma et al., 2022).

Synthetic Strategies and Biological Activities

The synthesis and pharmacological exploration of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been subjects of numerous studies. These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. Recent research has highlighted novel synthetic methods and the significant pharmacological activities of oxadiazole derivatives, underscoring their potential as biologically active units in various compounds (Wang et al., 2022).

Antiparasitic Applications

Oxadiazole derivatives, particularly those based on 1,2,4- and 1,3,4-oxadiazoles, have shown promise in the development of antiparasitic agents. The structural diversity and reactivity of these compounds enable their application in designing new drugs for parasitic infections. The heterocyclic oxadiazole ring serves as a versatile scaffold for synthesizing chemical entities with potential antiparasitic activities, making it a significant focus for medicinal chemistry research aimed at treating parasitic diseases (Pitasse-Santos et al., 2017).

properties

IUPAC Name

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFWBCAIFGIAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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